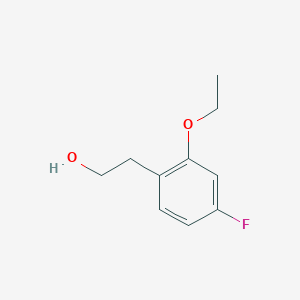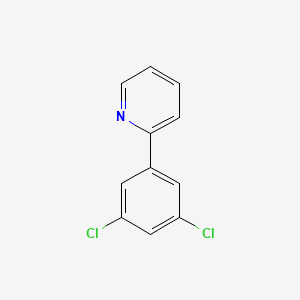
2-(3,5-Dichlorophenyl)pyridine
Descripción general
Descripción
2-(3,5-Dichlorophenyl)pyridine is a useful research compound. Its molecular formula is C11H7Cl2N and its molecular weight is 224.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-Dichlorophenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Dichlorophenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Intramolecular Hydrogen Atom Transfer in Pyridine Derivatives : 2-[2-(2-Pyrrolyl)ethenyl]pyridine, a pyridine derivative, was found to form an intramolecular hydrogen bond and undergo isomerization upon irradiation, demonstrating its potential in photochemical applications (Obi, Sakuragi, & Arai, 1998).
Optical and Electronic Properties of Pyridine Derivatives : Pyridine derivatives like 6-(2-chlorophenyl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile have been characterized for their optical and diode characteristics, indicating their potential use in electronic devices (Zedan, El-Taweel, & El-Menyawy, 2020).
Electropolymerization of Pyridine Derivatives : Studies on 2,4,6-trisubstituted pyridine derivatives have shown successful electropolymerization, useful for creating electroactive layers in electrochromic devices (Pander et al., 2016).
CO2 Binding via Rhenium(I) Triscarbonyl Complexes : Rhenium(I) triscarbonyl compounds with 2-iminomethyl-pyridine and 2-aminomethyl-pyridine ligands have been explored for CO2 binding, relevant in environmental chemistry (Stichauer et al., 2017).
Antibacterial and Antifungal Activities of Pyridine Derivatives : Pyridine nucleus derivatives have been synthesized and shown moderate activity against various bacteria and fungi, indicating their pharmaceutical potential (Bhuva et al., 2015).
Synthesis of Liquid Crystalline Compounds : Efficient synthesis of pyridine-containing liquid crystalline 5-substituted 2-(4-alkylphenyl)pyridines has been achieved, suggesting applications in materials science (Chia, Shen, & Lin, 2001).
Corrosion Inhibition in Mild Steel : Pyridine derivatives have been investigated for their corrosion inhibition effect on mild steel in hydrochloric acid, highlighting their importance in industrial chemistry (Ansari, Quraishi, & Singh, 2015).
Synthesis of Dichlorophenyl Pyridine Derivatives : The synthesis processes of various dichlorophenyl pyridine derivatives have been reviewed, emphasizing their utility in the production of pesticides (Xin-xin, 2006).
Propiedades
IUPAC Name |
2-(3,5-dichlorophenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGUMUFTRBXVTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichlorophenyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



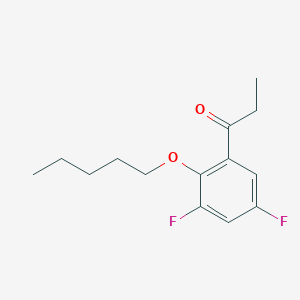

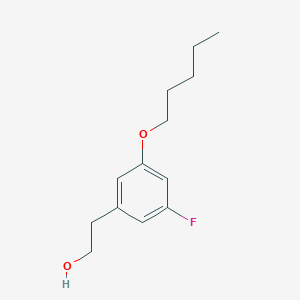

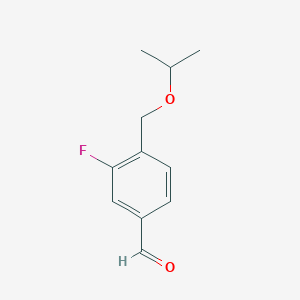

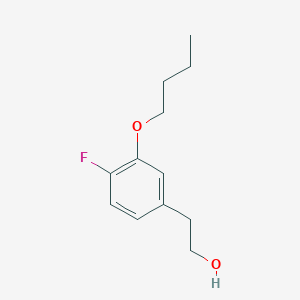

![(1R,2S)-2-[2-(trifluoromethoxy)phenyl]cyclopentan-1-ol](/img/structure/B8001286.png)
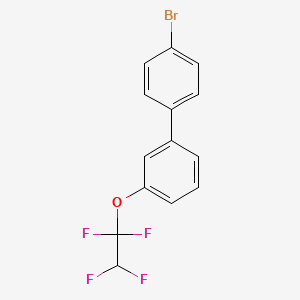

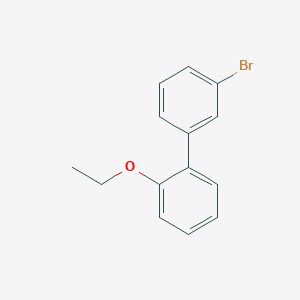
![1-Bromo-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B8001313.png)
